(2-Ethyl-2H-indazol-5-yl)methanol
Description
(2-Ethyl-2H-indazol-5-yl)methanol is an indazole derivative characterized by an ethyl group at the 2-position of the indazole ring and a hydroxymethyl (-CH2OH) substituent at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure enables hydrogen bonding and hydrophobic interactions, making it valuable in drug design. The compound has been utilized in the preparation of quinoline-pyrazole hybrids, as demonstrated in the synthesis of compound 104c (a derivative with antimicrobial activity) via cyclocondensation reactions .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2-ethylindazol-5-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-9-5-8(7-13)3-4-10(9)11-12/h3-6,13H,2,7H2,1H3 |
InChI Key |
CXYUCLJDIXVTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=C(C=CC2=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following structurally related indazole derivatives have been studied for their physicochemical and biological properties:
Key Observations :
- Polarity: The hydroxymethyl group in this compound increases water solubility compared to its 5-ethyl or 5-nitro analogs (e.g., metronidazole derivatives) .
- Bioactivity: Substitution at the 5-position significantly impacts biological activity. For example, amino groups (as in 2-(5-Amino-2H-indazol-2-yl)ethanol) enhance binding to amine receptors, while sulfonyl groups (e.g., compound 10-F523438) improve metabolic stability .
- Synthetic Utility: this compound is preferred in multicomponent reactions due to its balanced reactivity, whereas bulkier derivatives (e.g., 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol) require longer reaction times .
Yield Comparison :
- This compound derivatives: 50–76% yields .
- Amino-substituted indazoles: 60–85% yields (lower due to side reactions) .
Physicochemical Data
| Parameter | This compound | 2-(5-Amino-2H-indazol-2-yl)ethanol | 3-Ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 0.9 | 2.4 |
| Solubility (mg/mL, H2O) | 12.5 | 25.3 | 5.7 |
| Melting Point (°C) | 148–150 | 162–164 | 185–187 |
Notes:
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